molecular formula C9H9FO4S B13261177 Ethyl 4-(fluorosulfonyl)benzoate

Ethyl 4-(fluorosulfonyl)benzoate

Cat. No.: B13261177
M. Wt: 232.23 g/mol
InChI Key: PXMUDZVWIFCDHQ-UHFFFAOYSA-N
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Description

Ethyl 4-(fluorosulfonyl)benzoate is a fluorosulfonyl-substituted benzoate ester with the molecular formula C₉H₉FO₄S. It is primarily utilized in medicinal chemistry and materials science due to its reactive fluorosulfonyl (-SO₂F) group, which enables covalent binding to biological targets or participation in click chemistry reactions . The compound is synthesized via coupling reactions, as demonstrated in the preparation of covalent ligands for G protein-coupled receptors (GPCRs), where it acts as a key intermediate .

Properties

Molecular Formula

C9H9FO4S

Molecular Weight

232.23 g/mol

IUPAC Name

ethyl 4-fluorosulfonylbenzoate

InChI

InChI=1S/C9H9FO4S/c1-2-14-9(11)7-3-5-8(6-4-7)15(10,12)13/h3-6H,2H2,1H3

InChI Key

PXMUDZVWIFCDHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Synthesis via Halosulfonyl Precursor and Fluoride Substitution

One of the most direct and reported methods for preparing this compound involves the nucleophilic substitution of a chlorosulfonyl precursor with a fluoride source.

  • Starting material: Ethyl 4-(chlorosulfonyl)benzoate
  • Reagent: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF)
  • Conditions: Typically, 2 equivalents of 1 M TBAF in THF are added to the chlorosulfonyl compound at room temperature.
  • Outcome: The chlorine atom on the sulfonyl chloride group is replaced by fluorine, yielding this compound as a white solid.
  • Yield: Approximately 62% isolated yield reported.
  • Characterization: Confirmed by ^1H NMR (400 MHz, CDCl3) showing aromatic doublets at δ 7.97 and 7.62 ppm, and GC-MS with molecular ion peak at m/z 194 [M]+.
Parameter Details
Starting material Ethyl 4-(chlorosulfonyl)benzoate
Fluoride source Tetrabutylammonium fluoride (TBAF)
Solvent Tetrahydrofuran (THF)
Equivalents of TBAF 2 equivalents
Temperature Room temperature
Reaction time Not explicitly stated
Yield 62%
Physical state White solid
Analytical data ^1H NMR, GC-MS

Source: Supporting information from Figshare

Pd-Catalyzed One-Pot Conversion from Aryl Halides

An alternative advanced method involves the palladium-catalyzed conversion of aryl iodides to aryl sulfonyl fluorides, which can be adapted for benzoate esters.

  • Starting material: Ethyl 4-iodobenzoate or related aryl iodide
  • Catalyst: Palladium complex
  • Sulfur dioxide source: DABSO (DABCO-bis(sulfur dioxide))
  • Fluorinating agent: Selectfluor
  • Process: One-pot reaction where the aryl iodide is converted to the corresponding sulfonyl fluoride via palladium-catalyzed insertion of sulfur dioxide followed by fluorination.
  • Advantages: Allows installation of fluorosulfonyl groups under mild conditions and can tolerate multiple SO2F moieties.
  • Yields: Moderate to good yields reported (e.g., 57% for some sulfonyl fluorides).
Parameter Details
Starting material Aryl iodide (e.g., ethyl 4-iodobenzoate)
Catalyst Palladium complex
Sulfur dioxide source DABSO
Fluorinating agent Selectfluor
Reaction type One-pot Pd-catalyzed sulfonyl fluoride formation
Temperature Mild, often room temperature or slightly elevated
Yield Moderate to good (ca. 57%)

Source: Journal of Organic Chemistry

Copper-Promoted Conjugate Addition Using Ethenesulfonyl Fluoride

Another innovative approach involves copper-promoted conjugate addition of carboxylic acids to ethenesulfonyl fluoride (ESF), which can be adapted to synthesize fluorosulfonyl benzoates.

  • Starting materials: Benzoic acid derivatives and ethenesulfonyl fluoride (ESF)
  • Catalyst: Copper oxide (CuO)
  • Solvent: Anhydrous acetonitrile
  • Conditions: Stirring at 80 °C under argon atmosphere for 18–22 hours
  • Mechanism: Oxa-Michael addition of carboxylic acid to ESF promoted by CuO, generating 2-(fluorosulfonyl)ethyl benzoate derivatives.
  • Yield: Optimized conditions yield high conversion; temperature and time are critical for maximizing yield.
Parameter Details
Starting material Benzoic acids and ESF
Catalyst Copper oxide (CuO)
Solvent Anhydrous acetonitrile
Temperature 80 °C
Reaction time 18–22 hours
Atmosphere Argon
Yield High under optimized conditions

Source: ACS Omega

Sulfonylation of Aromatic Amines Followed by Esterification

A multi-step synthetic route reported involves:

  • Step 1: Sulfonylation of aromatic amines with fluorosulfonylating agents (e.g., sulfuryl fluoride or related reagents) to install the fluorosulfonyl group on the aromatic ring.
  • Step 2: Esterification of the resulting fluorosulfonylbenzoic acid intermediate with ethanol or ethylating agents to form this compound.
  • Catalysts: DMAP in pyridine or indium in acetonitrile can be used to facilitate sulfonylation.
  • Yields: Variable depending on conditions, but generally moderate to good.

Source: Journal of Medicinal Chemistry

Comparative Summary of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Yield (%) Advantages Limitations
TBAF substitution of chlorosulfonyl precursor Ethyl 4-(chlorosulfonyl)benzoate Tetrabutylammonium fluoride (TBAF) Room temperature, THF 62 Direct, simple, mild conditions Requires chlorosulfonyl precursor
Pd-catalyzed one-pot conversion Aryl iodide (ethyl 4-iodobenzoate) Pd catalyst, DABSO, Selectfluor Mild, one-pot ~57 Efficient, installs SO2F selectively Requires Pd catalyst and iodide
CuO-promoted conjugate addition Benzoic acid derivatives, ESF CuO catalyst 80 °C, 18-22 h, MeCN High Broad substrate scope, versatile Longer reaction time, elevated temp
Sulfonylation + esterification Aromatic amines DMAP/pyridine or indium catalysts Multi-step, reflux Moderate Flexible functional group installation Multi-step, longer synthesis

Analytical Characterization and Purity

This compound is typically characterized by:

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(fluorosulfonyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

Ethyl 4-(fluorosulfonyl)benzoate's applications stem from its functional groups' versatility and reactivity.

Medicinal Chemistry

  • Lead Compound for Drug Development this compound can serve as a lead compound for developing new pharmaceuticals because of its unique chemical properties. The presence of fluorine and sulfonyl groups can influence interactions with biological targets, potentially affecting enzyme inhibition or receptor binding affinity, making it of interest in drug design and development for therapeutic applications against various diseases.
  • Covalent Ligands for GPCRs this compound can be used in the development of covalent ligands for G protein-coupled receptors (GPCRs) . Ligands bearing a fluorosulfonyl warhead and a varying linker can be synthesized and screened for potency . The fluorosulfonyl group can be positioned at either the 3- or 4-position of the phenyl ring to orient toward an adjacent nucleophilic residue in the receptor binding site .
  • Protein Modification Sulfonyl fluorides (SFs) have emerged as a promising warhead for the targeted covalent modification of proteins . They can be used to design novel SF-containing covalent probe compounds and inhibitors, particularly in cases where a suitably positioned cysteine residue is not present .

Materials Science

  • The compound can be applied to materials science due to its unique chemical properties.

Synthesis

  • This compound can be synthesized through multi-step processes that highlight the compound's functional versatility. One method involves converting chlorosulfonylbenzoic acids to fluorosulfonylbenzoic acids using a 2 M solution of potassium bifluoride . The carboxylic acids are then converted to acid chlorides by excess thionyl chloride treatment .

Reactivity

  • The fluorosulfonyl warhead's reactivity can lead to undesired side reactions or hydrolysis under harsh conditions . To mitigate this, a convergent synthetic strategy can be adopted in which the fluorosulfonyl phenyl linker unit is prepared separately and attached directly to a scaffold . Reactions are carried out under mild conditions at low temperatures to preserve the functional fluorosulfonyl group .

Further Research

  • Further research is needed to elucidate specific interaction mechanisms involving this compound. Studies on interaction mechanisms suggest that its unique functional groups significantly influence its biological interactions and can affect enzyme inhibition or receptor binding affinity.

Mechanism of Action

The mechanism of action of ethyl 4-(fluorosulfonyl)benzoate involves its ability to act as an electrophile in various chemical reactions. The fluorosulfonyl group is highly reactive, allowing it to participate in nucleophilic substitution and cross-coupling reactions. The compound’s reactivity is attributed to the electron-withdrawing nature of the fluorosulfonyl group, which enhances the electrophilicity of the benzoate moiety .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoate Core

Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate (CAS 1562439-62-6)
  • Structure : Features a sulfonamide (-SO₂NH-) linkage and a 4-fluorophenyl substituent.
  • Molecular Formula: C₁₅H₁₄FNO₄S.
  • Applications : Used in drug discovery pipelines, particularly as a building block for kinase inhibitors or protease modulators .
  • Key Difference : The sulfonamide group reduces electrophilicity compared to the fluorosulfonyl group, limiting covalent reactivity .
Ethyl 4-(carbamoylamino)benzoate
  • Structure : Contains a urea (-NHCONH₂) substituent.
  • Applications : Explored as aquaporin-3 and aquaporin-7 inhibitors due to hydrogen-bonding capabilities .
Ethyl 4-(dimethylamino)benzoate
  • Structure: Substituted with a dimethylamino (-N(CH₃)₂) group.
  • Applications : Acts as a co-initiator in resin cements, improving polymerization efficiency .
  • Key Difference: The electron-donating dimethylamino group enhances photochemical reactivity, unlike the electron-withdrawing -SO₂F group in the target compound .

Functional Group Replacements

2-(Fluorosulfonyl)ethyl benzoate
  • Structure : Fluorosulfonyl group attached to an ethyl spacer.
  • Synthesis : Produced via CuO-promoted conjugate addition of carboxylic acids to ethenesulfonyl fluoride (ESF) under argon, achieving yields up to 89% .
  • Applications: Potential use in chemical biology due to its hydrolytic stability compared to ethyl 4-(fluorosulfonyl)benzoate .
Ethyl 4-((N-Acetylsulfamoyl)oxy)benzoate (3c)
  • Structure : Contains an -O-SO₂-NHAc group.
  • Synthesis : Derived from ethyl 4-((fluorosulfonyl)oxy)benzoate via reaction with acetamide .
  • Comparison : The acetylsulfamate group introduces steric hindrance, reducing reactivity toward nucleophiles compared to the unmodified fluorosulfonyl group .

Structural Analogues in Medicinal Chemistry

Ethyl 4-(1,3-dioxoisoindolin-2-yl)benzoate
  • Structure : Features a phthalimide-like dioxoisoindoline substituent.
  • Applications : Intermediate in pharmaceuticals, particularly for anti-inflammatory or anticancer agents .
  • Key Difference : The dioxoisoindoline group provides π-stacking interactions but lacks the electrophilic -SO₂F moiety .
Ethyl 4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)benzoate
  • Structure: Includes a triazine ring with amino and dimethyl groups.
  • Applications : Used in dye manufacturing and organic synthesis .
  • Comparison : The triazine group enables chromophore development, diverging from the target compound’s covalent modification role .

Physicochemical and Reactivity Profiles

  • Electrophilicity : The fluorosulfonyl group in this compound is highly electrophilic, enabling reactions with nucleophiles like amines or thiols. This contrasts with sulfonamide or urea derivatives, which are less reactive .
  • Stability: Fluorosulfonyl compounds are moisture-sensitive, requiring anhydrous synthesis conditions (e.g., argon atmosphere) . In contrast, dimethylamino-substituted benzoates are stable under ambient conditions .

Biological Activity

Ethyl 4-(fluorosulfonyl)benzoate is a compound of increasing interest in medicinal chemistry due to its unique chemical structure, which incorporates both fluorine and sulfonyl functional groups. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and related research findings.

Chemical Structure and Properties

This compound features a benzoate moiety with a fluorosulfonyl group at the para position. Its molecular formula is C9H8FNO4SC_9H_8FNO_4S. The presence of the fluorine atom and sulfonyl group significantly influences its reactivity and interaction with biological targets, making it a valuable candidate for drug development.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the context of enzyme inhibition and receptor binding. The fluorosulfonyl group can act as a covalent warhead, facilitating interactions with nucleophilic residues in target proteins, which is crucial for the design of inhibitors for various pathways.

Key Findings:

  • Enzyme Inhibition: Studies suggest that the compound may inhibit specific enzymes involved in inflammatory responses, potentially leading to therapeutic applications in treating conditions such as trauma-hemorrhagic shock (T/H) .
  • Receptor Interactions: The unique arrangement of substituents allows for selective binding to G protein-coupled receptors (GPCRs), which are pivotal in numerous signaling pathways .

1. Inhibition of Neutrophil Activation

A study investigated the effects of this compound analogs on neutrophil activation after T/H. The compound demonstrated potent inhibition of superoxide anion release and CD11b expression by human neutrophils. This was associated with an increase in cyclic AMP (cAMP) formation and protein kinase A (PKA) activity, showcasing its potential as an anti-inflammatory agent .

2. Covalent Ligand Development

Another research effort focused on developing covalent ligands for GPCRs using this compound as a scaffold. The study highlighted how variations in linker systems between the fluorosulfonyl group and the receptor binding site can enhance selectivity and potency against specific receptors .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally analogous compounds. The following table summarizes key similarities and differences:

Compound NameMolecular FormulaBiological ActivitySimilarity Index
This compoundC9H8FNO4SInhibits neutrophil activationN/A
4-(Fluorosulfonyl)benzoic acidC7H6FNO3SModerate anti-inflammatory0.98
Ethyl 3-amino-4-(fluorosulfonyl)benzoateC9H10FNO4SAnticancer propertiesSimilar structure with amino substitution

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